

physical properties of 2-Chloro-5-(difluoromethoxy)pyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethoxy)pyrimidine

Cat. No.: B1398793

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An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(difluoromethoxy)pyrimidine is a fluorinated heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. As a pyrimidine derivative, it belongs to a class of compounds that are foundational to numerous biological processes and pharmaceutical agents. The unique combination of a reactive chlorine atom at the 2-position and a difluoromethoxy group at the 5-position makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The physical properties of this intermediate are critical determinants of its behavior in both synthetic reactions and subsequent biological assays. Parameters such as solubility, boiling point, and density directly influence reaction conditions, purification strategies, formulation development, and pharmacokinetic profiling. This guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-5-(difluoromethoxy)pyrimidine**, offering field-proven insights and methodologies for its characterization.

Chemical Identity and Core Properties

The fundamental identity of a compound is established by its molecular structure and associated identifiers.

Identifier	Value	Source
CAS Number	1192813-64-1	[1] [2]
Molecular Formula	C ₅ H ₃ ClF ₂ N ₂ O	[1] [2]
Molecular Weight	180.54 g/mol	[1] [2]
IUPAC Name	2-chloro-5-(difluoromethoxy)pyrimidine	[2]
SMILES	<chem>FC(F)OC1=CN=C(Cl)N=C1</chem>	[3]
InChI Key	WTSWSBPEZJCSMC-UHFFFAOYSA-N	

Physicochemical Data Summary

A clear understanding of the physicochemical properties is essential for handling, reaction optimization, and purification. The data presented below has been aggregated from various chemical data providers. It is crucial to note that several of these values are computationally predicted and should be confirmed experimentally for critical applications.

Property	Value	Notes	Source
Physical Form	Clear, colourless to light yellow oil/liquid	Observed at room temperature.	[1]
Boiling Point	260.1 ± 30.0 °C	Predicted value. Experimental verification is recommended for distillation purposes.	[1]
Density	1.466 ± 0.06 g/cm ³	Predicted value. Useful for reagent volume-to-mass conversions.	[1]
pKa	-2.63 ± 0.22	Predicted value. Indicates the compound is a very weak base.	[1]
LogP	1.7314	Computational prediction. Suggests moderate lipophilicity.	[3]
Purity	≥95% - ≥98%	Typical purity as supplied by commercial vendors.	[3]

Solubility Profile

The solubility of **2-Chloro-5-(difluoromethoxy)pyrimidine** is a key factor for its application in synthetic chemistry. While quantitative solubility data is not widely published, its behavior during purification provides practical insights.

- Organic Solvents: The compound is soluble in common organic solvent mixtures used for chromatography, such as ethyl acetate and hexane, as evidenced by its purification protocol. [1] A study on other pyrimidine derivatives suggests likely solubility in solvents like N,N-dimethylformamide (DMF) and methanol.[4][5]

- **Aqueous Solubility:** Given its predicted LogP of 1.73, the compound is expected to have low solubility in water.

Expert Insight: For reaction setups, initiating small-scale solubility tests in the intended solvent system is a prudent, self-validating step. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are logical starting points for exploring reaction conditions based on the compound's structure.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.

- **Mass Spectrometry (MS):** Mass spectrometry data confirms the molecular weight of the compound. For **2-Chloro-5-(difluoromethoxy)pyrimidine**, the protonated molecule $[M+H]^+$ is observed at m/z 181.14, consistent with the expected molecular weight of 180.54 Da.^[1] The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for $^{35}\text{Cl}/^{37}\text{Cl}$) would be a key diagnostic feature in high-resolution mass spectrometry.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring should appear as distinct signals, likely singlets or narrowly coupled doublets. The single proton of the difluoromethoxy group ($-\text{OCHF}_2$) would present as a triplet due to coupling with the two fluorine atoms.
 - ^{13}C NMR: The carbon spectrum would show five distinct signals for the five carbon atoms in the molecule. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling to the two fluorine atoms (^1JCF). Chemical shift values can be predicted using standard software, but experimental data is required for definitive assignment.^[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by vibrations corresponding to the various functional groups. Key expected absorptions include C-Cl stretching, C-F stretching from the difluoromethoxy group, C=N and C=C stretching from the pyrimidine ring, and C-O-C stretching of the ether linkage.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality Statement: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method is chosen here due to the moderate lipophilicity of the target compound. The C18 stationary phase provides a nonpolar environment, while a mobile phase of acetonitrile and water allows for the efficient elution and separation of the compound from potential impurities. UV detection is suitable as the pyrimidine ring contains a chromophore that absorbs in the UV range.^[7]

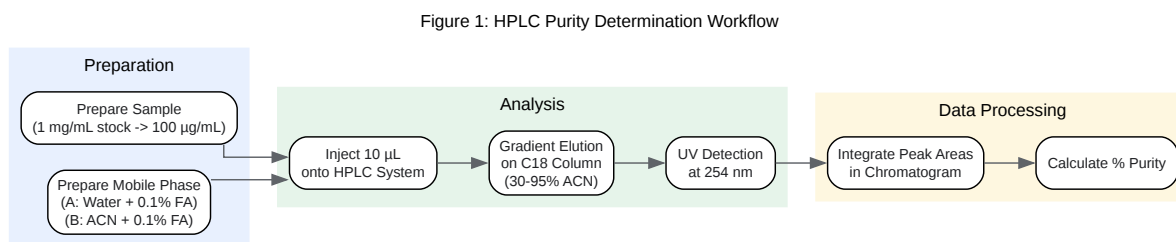
Methodology:

- Preparation of Mobile Phase:
 - Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid is added to improve peak shape by ensuring consistent ionization of any acidic or basic functional groups.
 - Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
 - Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **2-Chloro-5-(difluoromethoxy)pyrimidine**.
 - Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
 - Further dilute the stock solution to a working concentration of approximately 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- Injection Volume: 10 µL.
- UV Detector Wavelength: 254 nm or as determined by a UV scan of the analyte.
- Elution Method: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
 - 0-15 min: 30% B to 95% B
 - 15-18 min: Hold at 95% B
 - 18-19 min: 95% B to 30% B
 - 19-25 min: Hold at 30% B (column re-equilibration)
- Data Analysis:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Visualization of HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity determination protocol.



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Caption: Figure 1: HPLC Purity Determination Workflow

Safety and Handling

2-Chloro-5-(difluoromethoxy)pyrimidine is a chemical intermediate and should be handled with appropriate precautions in a laboratory setting.

- Hazard Statements: According to GHS classifications, this compound is harmful if swallowed (H302) and causes serious eye irritation (H319).
- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling. Work in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1]

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References

- 1. 2-Chloro-5-(difluoromethoxy)pyrimidine CAS#: 1192813-64-1 [m.chemicalbook.com]
- 2. 2-Chloro-5-(difluoromethoxy)pyrimidine | C₅H₃ClF₂N₂O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
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